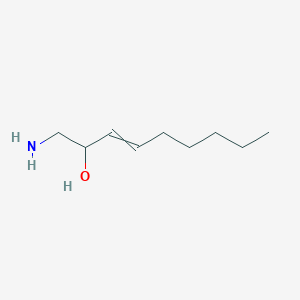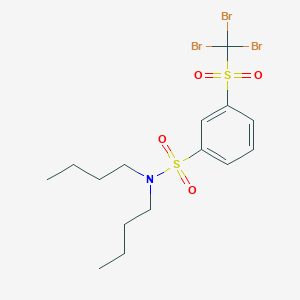![molecular formula C14H10FN3OS B14221814 5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 821007-39-0](/img/structure/B14221814.png)
5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione is a compound that has garnered attention in the field of medicinal chemistry due to its potential anticonvulsant properties . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2-(2-fluorophenoxy)benzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.
Chemical Reactions Analysis
5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Scientific Research Applications
5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione has been studied for its anticonvulsant activity. It has shown considerable activity in both PTZ and MES models, suggesting its potential use in the treatment of epilepsy . Additionally, its structure suggests it may interact with benzodiazepine receptors, indicating possible applications in anxiety and sleep disorders .
Mechanism of Action
The exact mechanism of action of 5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. it is believed to exert its effects through interaction with benzodiazepine receptors, which are known to modulate the GABAergic system in the brain . This interaction likely contributes to its anticonvulsant and potential anxiolytic properties.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazoles and oxadiazoles, such as:
2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles: These compounds also exhibit anticonvulsant activity and share structural similarities with 5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione.
1,3,4-thiadiazoles: These compounds have been studied for their antimicrobial and anticonvulsant activities. The uniqueness of this compound lies in its specific substitution pattern and its potential interaction with benzodiazepine receptors, which may offer distinct therapeutic advantages.
Properties
CAS No. |
821007-39-0 |
|---|---|
Molecular Formula |
C14H10FN3OS |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
5-[2-(2-fluorophenoxy)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H10FN3OS/c15-10-6-2-4-8-12(10)19-11-7-3-1-5-9(11)13-16-14(20)18-17-13/h1-8H,(H2,16,17,18,20) |
InChI Key |
KGOOPWLKIRSWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)

![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)

![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)

![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)

![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)



